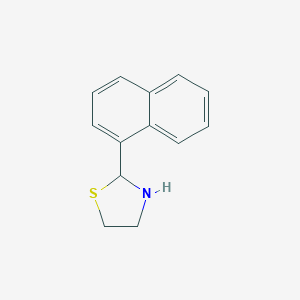

2-(1-Naphthyl)-1,3-thiazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NS |

|---|---|

Molecular Weight |

215.32 g/mol |

IUPAC Name |

2-naphthalen-1-yl-1,3-thiazolidine |

InChI |

InChI=1S/C13H13NS/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7,13-14H,8-9H2 |

InChI Key |

MXIIXVXCYLETMS-UHFFFAOYSA-N |

SMILES |

C1CSC(N1)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CSC(N1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-(1-Naphthyl)-1,3-thiazolidine. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to provide a complete picture of the molecular structure. acs.orgethz.ch

The ¹H-NMR spectrum provides information on the chemical environment of protons, while the ¹³C-NMR spectrum identifies the various carbon atoms.

Proton (¹H) NMR: In derivatives, the proton at the C2 position of the thiazolidine (B150603) ring, which is directly attached to the naphthyl group, typically appears as a singlet around δ 5.95 ppm. acs.org The methylene (B1212753) (CH₂) protons of the thiazolidine ring are observed as singlets or multiplets in the range of δ 3.7–3.9 ppm. acs.org The protons of the naphthyl group resonate in the aromatic region, generally between δ 6.8 and δ 8.4 ppm, with their exact shifts and coupling patterns depending on the substitution. acs.orgmdpi.com

Carbon (¹³C) NMR: For thiazolidine derivatives, the C2 carbon signal is found near δ 62.78 ppm, while the C5 methylene carbon resonates around δ 30.1 ppm. acs.org The carbons of the naphthyl ring typically appear in the δ 118-140 ppm range. mdpi.com In thiazolidin-4-one derivatives, a carbonyl carbon signal is characteristically observed near δ 162.6 ppm. acs.org

Table 1: Representative NMR Data for this compound Derivatives

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |

| Thiazolidine CH (C2) | ~5.95 | ~62.8 | acs.org |

| Thiazolidine CH₂ (C5) | ~3.7 - 3.9 | ~30.1 | acs.org |

| Naphthyl CHs | ~6.8 - 8.4 | ~118 - 140 | acs.orgmdpi.com |

| Thiazolidine C=O (in -4-one derivatives) | - | ~162.6 | acs.org |

2D-NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). emerypharma.com For this compound, COSY would show correlations between the protons within the naphthyl ring system and between the protons on the thiazolidine ring, confirming their adjacent relationships. ethz.chemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. nih.govustc.edu.cn This technique is essential for assigning carbon signals based on the already-assigned proton signals. For instance, it would definitively link the proton signal at ~5.95 ppm to the C2 carbon at ~62.8 ppm. acs.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.govustc.edu.cn This is arguably the most powerful tool for connecting different parts of the molecule. It would show correlations between the C2 proton of the thiazolidine ring and the carbons of the naphthyl ring, confirming the attachment of the two ring systems at the correct position. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. aip.org Analysis of related thiazolidinone structures provides insight into the expected spectral features. cambridge.orgacs.orgmdpi.com

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, often around 3080 cm⁻¹. acs.org

Aliphatic C-H Stretching: Signals for the CH₂ groups in the thiazolidine ring are expected just below 3000 cm⁻¹, around 2920 cm⁻¹. acs.orgmdpi.com

Aromatic C=C Stretching: These vibrations from the naphthyl ring appear in the region of 1580-1610 cm⁻¹. mdpi.com

C-N Stretching: This bond within the thiazolidine ring would contribute to the fingerprint region.

C=O Stretching (in -4-one derivatives): A very strong and characteristic absorption band is observed around 1717 cm⁻¹ for the carbonyl group in thiazolidin-4-one derivatives. acs.org

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

| Aromatic C-H | Stretching | ~3083 | acs.org |

| Aliphatic C-H | Stretching | ~2918 - 2944 | acs.orgmdpi.com |

| Aromatic C=C | Stretching | ~1588 - 1609 | acs.orgmdpi.com |

| Carbonyl C=O | Stretching | ~1698 - 1717 | acs.orgmdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of a compound. acs.org For example, the HRMS spectrum of a related derivative, N-[2-(3,4-dimethyl phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, revealed a molecular ion peak at m/z 551.0229 [M+Na]⁺, which corresponds to the molecular formula C₂₂H₂₀F₆N₂O₄S, confirming its composition with high precision. acs.org A similar analysis for this compound would confirm its expected molecular formula of C₁₃H₁₃NS.

X-ray Crystallography for Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for the parent compound this compound is not widely reported, extensive crystallographic studies have been conducted on closely related derivatives, such as 2-(α-naphthyl)-3-(α-pyridinyl)-1,3-thiazolidine-4-one. For this related compound, X-ray powder diffraction (XRPD) analysis revealed a monoclinic crystal system with the space group P2₁/c. cambridge.orgcambridge.org The unit cell parameters were determined to be a = 11.958(3) Å, b = 9.675(4) Å, c = 12.661(4) Å, and β = 96.960°(2), with a cell volume of 1454.01 ų. cambridge.orgcambridge.orgresearchgate.net Such analyses are fundamental in establishing the precise solid-state arrangement of molecules, which governs the material's macroscopic properties. The structure of another related compound, 2-(3,4-dimethoxyphenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine, has also been confirmed by X-ray crystallography. evitachem.com

Table 1: Crystallographic Data for the related compound 2-(α-Naphthyl)-3-(α-pyridinyl)-1,3-thiazolidine-4-one cambridge.orgcambridge.orgresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.958 (3) |

| b (Å) | 9.675 (4) |

| c (Å) | 12.661 (4) |

| β (°) | 96.960 (2) |

| Volume (ų) | 1454.01 |

| Measured Density (g cm⁻³) | 1.32 |

Note: This data is for a related derivative and is presented for illustrative purposes of the techniques used for this class of compounds.

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is critical for understanding the packing of molecules in a crystal lattice. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. mdpi.comnih.gov This method maps properties onto the surface, such as d_norm (which identifies close intermolecular contacts), shape index, and curvedness. mdpi.com

For various thiazolidine derivatives, Hirshfeld analysis has been instrumental in characterizing non-covalent interactions like C-H···O, C-H···π, and π-π stacking, which stabilize the crystal structure. rsc.orgresearchgate.netnih.govnih.gov The analysis generates 2D fingerprint plots that provide a percentage contribution of different types of atomic contacts to the total surface area. For instance, in a study of a Cu(II)-thiazolidine complex, Cl···H contacts accounted for 31.9% of the Hirshfeld surface, followed by H···H (27.2%), S···H (13.5%), and N···H (9.9%) contacts, indicating their primary role in the crystal packing. semanticscholar.org These interactions are key to the formation of supramolecular architectures. nih.gov

Other Advanced Analytical Techniques for Compound Characterization

Beyond X-ray crystallography, a suite of other analytical techniques is essential for the full characterization of novel compounds like this compound and its analogues.

Elemental Analysis : This technique provides the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the empirical formula. It is a fundamental step to verify that the synthesized product matches the expected molecular formula. mdpi.commdpi.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. This provides direct evidence of the compound's identity. mdpi.com

Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of a compound. uobaghdad.edu.iq TGA measures the change in mass as a function of temperature, indicating decomposition points, while DSC detects heat flow changes associated with phase transitions like melting. For example, the related compound 2-(α-naphtyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one was found to have a melting point of 141–143 °C. cambridge.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For thiazolidine derivatives, characteristic absorption bands for C-N, C-S, and aromatic C-H bonds would be expected. cambridge.orgmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. mdpi.commdpi.com Chemical shifts, coupling constants, and integration values provide information about the connectivity and chemical environment of each atom in the molecule. For the related 2-(α-naphtyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one, ¹³C NMR showed characteristic peaks at δ 172.19 (C=O), 59.84 (C-N), and 34.51 (C-S), along with a series of signals for the aromatic carbons. cambridge.org

These combined techniques provide a robust and complete characterization of the structure and properties of this compound and its chemical relatives.

Computational and Theoretical Investigations of 2 1 Naphthyl 1,3 Thiazolidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the fundamental electronic properties of molecules. biointerfaceresearch.com These methods allow for the detailed examination of electron distribution and energy levels, which are crucial determinants of a molecule's chemical nature.

Electronic Structure Elucidation (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. mdpi.com

The frontier orbitals dictate how a compound interacts with other species. semanticscholar.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. iqce.jp Theoretical studies on related thiazolidine (B150603) derivatives utilize DFT calculations to determine these energy values. For instance, analysis of various thiazolidine-based compounds reveals that substitutions on the core structure significantly influence the HOMO-LUMO gap. mdpi.comuniversci.com The introduction of a bulky, electron-rich naphthyl group at the C2 position of the thiazolidine ring is expected to modulate its electronic properties, influencing its reactivity profile.

Table 1: Representative Frontier Molecular Orbital Data for Thiazolidine Derivatives This table presents data from similar compounds to illustrate typical values obtained through DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (Z)-ethyl 2-(3-(1-benzyl-5-chloro-2-oxoindolin-3-ylideneamino)-4-oxo-2-thioxoimidazolidin-1-yl)acetate (IST-02) | -5.88 | -3.13 | 2.75 | mdpi.com |

| 5-(3-nitro-arylidene)-thiazolidine-2,4-dione | -7.31 | -3.51 | 3.80 | biointerfaceresearch.com |

| 2,4-Dioxothiazolidine-5-acetic acid Salt with 2-methyl-1H-benzo[d]imidazol-3-ium | -6.793 | -0.954 | 5.839 | acs.org |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. ajchem-a.comresearchgate.net It is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. mdpi.com The MESP reveals regions of positive and negative electrostatic potential, which are color-coded for intuitive analysis.

Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms like oxygen and nitrogen. ajchem-a.comresearchgate.net In 2-(1-Naphthyl)-1,3-thiazolidine, negative potential is expected to be localized on the sulfur and nitrogen atoms of the thiazolidine ring.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. They are generally located around hydrogen atoms, particularly those bonded to heteroatoms. researchgate.net

Neutral Regions (Green): These regions have a near-zero potential and are less likely to be involved in electrostatic interactions.

MESP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. ajchem-a.comresearchgate.net For thiazolidine derivatives, MESP studies have successfully identified the primary sites for such interactions, correlating them with the molecule's biological activity. elsevierpure.com The potential map helps to visualize the charge distribution and predict how the molecule will interact with biological receptors or other chemical species. chemrxiv.org

Thermodynamic Parameters and Reactivity Descriptors

Quantum chemical calculations can predict various thermodynamic parameters at a given temperature, providing insights into the stability and energy of the molecule. biointerfaceresearch.comsemanticscholar.org The total energy of a compound is a sum of its electronic, translational, rotational, and vibrational energies. biointerfaceresearch.com

Global reactivity descriptors, derived from the energies of the frontier orbitals, quantify the chemical reactivity of a molecule. Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors are instrumental in rationalizing the reactivity and stability of chemical compounds. semanticscholar.orguniversci.com Computational studies on related thiazolidine structures provide a template for the expected thermodynamic and reactivity profile of this compound.

Table 2: Example Thermodynamic Parameters for a Thiazolidine Derivative Based on data for 5-(3-nitro-arylidene)-thiazolidine-2,4-dione at the B3LYP/6-31+G(d, p) level of theory.

| Parameter | Value | Reference |

|---|---|---|

| Total Energy (a.u.) | -1290.41 | biointerfaceresearch.com |

| Dipole Moment (Debye) | 4.82 | biointerfaceresearch.com |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend the static picture provided by quantum calculations into a dynamic realm, exploring the conformational landscape and behavior of molecules over time.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. unibo.it The goal is to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. Energy minimization is the computational process used to find these low-energy structures. psu.edu Algorithms such as the steepest descent and conjugate gradient methods are employed to adjust the geometry of the molecule until it reaches a stable state with minimal internal forces. hakon-art.com

For this compound, the rotation around the single bond connecting the bulky naphthyl group to the thiazolidine ring is of particular interest. A study on the closely related 3-(1-naphthyl)thiazolidine-2-thiones revealed the existence of atropisomerism—a type of stereoisomerism resulting from hindered rotation around a single bond. researchgate.net The significant steric hindrance imposed by the naphthyl group creates a high energy barrier to rotation, potentially allowing for the isolation of stable conformational isomers (atropisomers). This suggests that this compound may also exhibit a complex conformational landscape with a high rotational barrier, a critical feature that can influence its interaction with chiral biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes, flexibility, and interactions with its environment (e.g., a solvent or a biological receptor). jchemlett.com

In the context of drug discovery, MD simulations are frequently used to analyze the stability of a ligand within a protein's binding site. semanticscholar.orgnih.gov For thiazolidine derivatives, MD studies have been conducted to understand their binding modes and the key interactions that stabilize the ligand-protein complex. jchemlett.com These simulations can reveal crucial information about the dynamic nature of hydrogen bonds and other non-covalent interactions over simulation times extending to hundreds of nanoseconds. nih.gov For this compound, MD simulations could elucidate its structural stability, preferred conformations in a solution, and the dynamic nature of its interactions with potential biological targets, offering insights that are inaccessible through static modeling alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are mathematical models that correlate the chemical structure of a compound with its biological activity. psu.eduresearchgate.net These studies are instrumental in predicting the activity of new compounds and in identifying the key structural features that govern their biological effects.

Predictive QSAR models for thiazolidine derivatives have been developed for a range of biological activities, including anti-HIV, anti-inflammatory, and aldose reductase inhibitory activities. psu.eduorientjchem.orgresearchgate.net These models often utilize structural descriptors that quantify various aspects of the molecule's architecture.

In the realm of antioxidant activity, descriptor-based QSAR analysis has been employed to understand the structural contributions of thiazolidine-2,4-dione analogues. researchgate.net Studies have revealed that the partition coefficient (a measure of lipophilicity), the number of hydrogen bond acceptors and donors, and the molecular weight are significant contributors to the antioxidant potential of these compounds. researchgate.net

The following table summarizes key structural descriptors and their influence on the biological activity of thiazolidine derivatives based on various QSAR studies.

| Biological Activity | Key Structural Descriptors | Influence on Activity |

| Anti-HIV | Compact molecular structure, Absence of bulky peripheral groups | Increased inhibitory activity |

| Antioxidant | Partition coefficient (lipophilicity), Hydrogen bond donors/acceptors, Molecular weight | Significant contribution to radical scavenging potential |

| Aldose Reductase Inhibition | Planar hydrophobic regions, Propensity for charge transfer interactions | Important for inhibitory activity |

This table provides a generalized summary based on available literature for thiazolidine derivatives.

Through QSAR and other computational methods, several key structural features of thiazolidine derivatives, including those with a naphthyl moiety, have been identified as crucial for their biological activities.

For aldose reductase inhibitors, the presence of a planar hydrophobic region, such as the naphthyl group, is a known structural requirement. psu.edu This, combined with the thiazolidine frame's ability to engage in charge transfer interactions, contributes to potent inhibitory activity. psu.edu Specifically, 1-naphthyl-substituted derivatives of the 2-thioxo-thiazolidine series have been shown to be particularly potent inhibitors. acs.org

In the context of anticancer activity, the substitution pattern on the thiazolidine ring and associated aromatic moieties plays a critical role. For example, in a series of 5-arylidene-2,4-thiazolidinedione hybrids, the nature and position of substituents on the benzylidene moiety significantly influenced their aldose reductase inhibitory and antihyperglycemic activities. semanticscholar.org The incorporation of a benzothiazole (B30560) nucleus, another key structural feature, has also been shown to enhance the inhibitory potency. semanticscholar.orgopenrepository.com

The following table outlines key structural features and their associated biological activities in thiazolidine derivatives.

| Structural Feature | Associated Biological Activity |

| 1-Naphthyl group | Aldose Reductase Inhibition |

| Thiazolidine-2,4-dione core | Aldose Reductase Inhibition, Anticancer, Antidiabetic |

| Benzothiazole moiety | Aldose Reductase Inhibition |

| Planar hydrophobic regions | Aldose Reductase Inhibition |

This table highlights key structural motifs and their recognized roles in the biological activity of thiazolidine derivatives based on published research.

Molecular Docking Studies for Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.govresearchgate.net This method is widely used to understand the binding modes of ligands and to elucidate the specific interactions that drive their biological effects.

Molecular docking studies have been instrumental in analyzing the binding of thiazolidine derivatives to various protein targets. For instance, in the case of aldose reductase, docking studies have identified three key interaction sites within the enzyme's active site. psu.edu These include an anionic pocket that accommodates a negatively charged group, a hydrophobic binding pocket that interacts with aromatic moieties like the naphthyl group, and a hydrogen bonding site. psu.edu

Similarly, for HIV-1 reverse transcriptase (RT), docking studies have explored the binding of thiazolidinone derivatives to the non-nucleoside inhibitor binding pocket (NNIBP). nih.govresearchgate.net The analysis of these docked complexes reveals interactions with key amino acid residues within this hydrophobic pocket. nih.gov

The following table summarizes the key binding site features for different protein targets of thiazolidine derivatives.

| Protein Target | Key Binding Site Features |

| Aldose Reductase | Anionic pocket, Hydrophobic binding pocket, Hydrogen bonding site |

| HIV-1 Reverse Transcriptase | Hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) |

| Human Histone Deacetylase 4 (HDAC4) | Active site with a flexible structural zinc binding domain |

This table outlines the primary interaction sites for thiazolidine derivatives with their respective protein targets as identified through molecular docking studies.

Based on molecular docking simulations, specific binding modes and interaction patterns have been proposed for thiazolidine derivatives.

For aldose reductase inhibitors, the naphthyl group of compounds like this compound is proposed to bind within the hydrophobic pocket of the enzyme. psu.eduacs.org The thiazolidine ring and its substituents can then form hydrogen bonds and other interactions with residues in the active site, such as Tyr48 and His110. openrepository.com

In the case of HIV-1 RT inhibitors, the thiazolidinone core and its aryl substituents are predicted to fit into the NNIBP, forming hydrophobic interactions with residues like VAL106. researchgate.net The specific orientation and interactions can vary depending on the substitution pattern of the thiazolidinone ring. nih.gov

Studies on thiazolidinedione-based inhibitors of Human Histone Deacetylase 4 (HDAC4) have revealed a two-step binding mechanism involving an initial molecular recognition followed by an induced fit. mdpi.com The elongated structure of these ligands with a terminal thiazolidinedione group is crucial for their activity. mdpi.com

The following table details the proposed binding interactions for thiazolidine derivatives with their respective protein targets.

| Protein Target | Proposed Binding Interactions | Interacting Residues (Examples) |

| Aldose Reductase | Hydrophobic interactions with the naphthyl group, Hydrogen bonding | Tyr48, His110, Trp111, Leu300, Trp219 |

| HIV-1 Reverse Transcriptase | Hydrophobic interactions within the NNIBP | VAL106, TYR181, MET184 |

| Human Histone Deacetylase 4 (HDAC4) | Two-step binding mechanism (molecular recognition and induced fit) | - |

This table summarizes the specific molecular interactions predicted by docking studies between thiazolidine derivatives and their biological targets.

Mechanistic Insights into Biological Interactions of 2 1 Naphthyl 1,3 Thiazolidine Analogues

Modulation of Cellular Receptors and Signaling Pathways

The biological effects of 2-(1-naphthyl)-1,3-thiazolidine analogues are often initiated by their interaction with cellular receptors, leading to the modulation of critical signaling cascades that control gene expression and cellular processes.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. nih.govsmw.ch There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. nih.govresearchgate.net These receptors are crucial in regulating genes involved in cellular differentiation, lipid and glucose metabolism, and inflammation. smw.chnih.gov

Thiazolidinedione derivatives (TZDs), which share the core heterocyclic ring system, are well-established agonists for PPARγ. nih.govnih.govrsc.org The mechanism of action involves the binding of the TZD ligand to the PPARγ receptor. This activation induces a conformational change in the receptor, leading it to form a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. medicaljournals.se

This binding event modulates the transcription of hundreds of genes. nih.gov For instance, PPARγ activation upregulates the expression of genes involved in glucose and lipid metabolism, such as glucose transporter type 4 (GLUT4) and fatty acid transport proteins, which enhances insulin (B600854) sensitivity and promotes glucose uptake in tissues like adipose tissue and skeletal muscle. nih.govsmw.chnih.gov The thiazolidinedione headgroup is a key feature for this activity, and glitazone molecules typically consist of this polar head, a central linker, and a hydrophobic tail moiety. acs.org While many synthetic compounds like Rosiglitazone and Pioglitazone are strong PPARγ agonists, the specific agonistic activity of this compound itself requires more targeted investigation, though its structural similarity to known TZDs suggests potential interaction. nih.gov

Table 1: Key Genes Regulated by PPARγ Activation

| Gene Category | Example Genes | Function |

| Lipid Metabolism | Lipoprotein lipase, Acyl-CoA synthase | Fatty acid uptake and metabolism |

| Glucose Homeostasis | Glucose Transporter Type 4 (GLUT4) | Insulin-mediated glucose uptake |

| Adipogenesis | Adiponectin | Adipocyte differentiation and insulin sensitization |

Beyond PPARs, thiazolidine (B150603) analogues can influence other critical signaling pathways implicated in cell proliferation and inflammation, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB).

EGFR is a receptor tyrosine kinase whose overexpression is linked to numerous cancers. semanticscholar.org Its activation triggers downstream pathways like the PI3K/Akt/mTOR pathway, which promotes cell growth and survival. semanticscholar.org Some thiazole-based compounds have been shown to inhibit the EGFR signaling pathway. rsc.org

NF-κB is a transcription factor complex that plays a central role in regulating inflammatory responses, cell survival, and proliferation. e-crt.orgnih.gov In many cancers, the NF-κB pathway is constitutively active. semanticscholar.org There is significant crosstalk between the EGFR and NF-κB pathways. semanticscholar.orge-crt.org Studies have shown that EGFR signaling can lead to the activation of NF-κB, and conversely, activated NF-κB can upregulate EGFR expression, creating a positive feedback loop that promotes cancer cell proliferation. semanticscholar.org The inhibition of NF-κB, often through targeting the IκB kinase (IKK) complex, can suppress this loop. semanticscholar.orge-crt.org The potential for this compound analogues to modulate these interconnected pathways represents a significant area of investigation for their biological activity. nih.gov

Enzyme Inhibition and Activation Mechanisms

The chemical properties of the thiazolidine ring and its substituents enable these compounds to interact directly with various enzymes, either through covalent modification or by binding to active sites, leading to inhibition or, in some cases, activation.

The thiazolidine ring itself possesses inherent chemical reactivity. wustl.edu It can undergo a ring-opening reaction, which may form an electrophilic intermediate. wustl.edu This reactivity allows thiazolidine-containing compounds to interact with biological molecules that have nucleophilic residues, most notably cysteine. wustl.edunih.gov

Studies have demonstrated that the thiazolidine ring can chemically react with glutathione, a tripeptide containing a nucleophilic cysteine. wustl.edu This interaction suggests a mechanism of covalent modification. wustl.edu This thioreactive property is critical for some of the biological activities of thiazolidines, as mutagenesis studies have shown that nucleophilic cysteine residues in protein targets, such as the TRPA1 ion channel, are essential for the action of thiazolidine compounds. wustl.edunih.gov The condensation reaction between 1,2-aminothiols (like cysteine) and aldehydes to form a thiazolidine is a known bioconjugation strategy, highlighting the dynamic and reactive nature of this heterocyclic system under physiological conditions. diva-portal.orgresearchgate.net

Analogues of this compound have been investigated as inhibitors of several key enzymes.

Oxidoreductases: This broad class of enzymes includes xanthine (B1682287) oxidase (XO). XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. plos.org Overproduction of uric acid is linked to conditions like gout. plos.orgnih.gov Several thiazolidine-2-thione and thiazolidinedione derivatives have been synthesized and evaluated as XO inhibitors. plos.orgnih.govplos.org For example, a series of thiazolidine-2-thione derivatives showed potent XO inhibitory activity, with some compounds being more potent than the standard drug allopurinol. plos.orgplos.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Inhibition of VEGFR-2 is a key strategy in anti-cancer therapy. nih.gov Thiazolidine-2,4-dione (TZD) derivatives have been shown to inhibit tumor angiogenesis by targeting VEGFR-2. nih.govnih.gov The design of these inhibitors often features a heteroaromatic structure that can form hydrogen bonds within the ATP-binding site of the enzyme. nih.gov

Table 2: Inhibitory Activity of Selected Thiazolidine Analogues against Specific Enzymes

| Compound Class | Target Enzyme | Key Findings/IC₅₀ Values | Source(s) |

| Thiazolidine-2-thione derivatives | Xanthine Oxidase (XO) | Compound 6k showed an IC₅₀ of 3.56 µmol/L, which was more potent than allopurinol. | plos.orgplos.org |

| Benzylidenethiazolidine-2,4-dione derivatives | VEGFR-2 | Compound 22 showed a strong IC₅₀ of 0.079 µM, comparable to sorafenib. | nih.gov |

| Pyrazoline-thiazolidinedione hybrids | VEGFR-2 | Compound 14b identified as a potent dual inhibitor of VEGFR-2 and HDAC4. | bohrium.com |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound analogues. These studies analyze how modifications to different parts of the molecule affect its biological activity. nih.govpharmacyjournal.info

For thiazolidinedione derivatives, several key structural features influence their activity:

Position 5 of the Thiazolidine Ring: Modifications at this position are critical. For instance, the introduction of a benzylidene group at position 5 is a common strategy in the design of TZD-based inhibitors. pharmacyjournal.info The nature of the substituent on this aryl ring significantly impacts potency. Electron-withdrawing groups (e.g., chloro, bromo) on the benzylidene ring often increase cytotoxic or enzyme inhibitory activity, whereas electron-donating groups (e.g., methyl) can decrease it. pharmacyjournal.info

The Thiazolidine Core: The core heterocycle itself is essential. For PPARγ agonists, the thiazolidine-2,4-dione head is required for the hydrogen bonding interactions that anchor the ligand in the receptor's binding pocket. acs.org For other targets, like VEGFR-2, this group also participates in key interactions. nih.gov The removal of unsaturation at position 5 of the thiazolidine-2,4-dione ring has been shown to decrease cytotoxic potential. pharmacyjournal.info

SAR analyses reveal that a combination of electronic and steric factors governs the biological activity of these compounds, guiding the rational design of more effective and selective analogues. nih.govpharmacyjournal.info

Influence of Substitutions on the Thiazolidine Ring System (e.g., N-3, C-2, C-5)

The thiazolidine ring is a versatile heterocyclic scaffold that is susceptible to chemical modification at several positions, primarily the nitrogen at position 3 (N-3) and the carbons at positions 2 (C-2) and 5 (C-5). nih.govsemanticscholar.org These modifications can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic profile and binding affinity to target proteins. researchgate.net

The thiazolidine nucleus and its derivatives are key components in many synthetic compounds with a wide array of biological activities, including anticancer, antidiabetic, and antimicrobial effects. nih.gov For the closely related thiazolidinedione (TZD) class of compounds, which feature carbonyl groups at the C-2 and C-4 positions, substitutions at the N-3 and C-5 positions are particularly critical for activity. nih.gov

Key Substitution Points and Their Influence:

C-2 Position: The C-2 position is where the naphthyl group is attached in the parent compound. While this position is defining for this specific class of molecules, the nature of the substituent here is paramount. For instance, replacing the naphthyl group with other aromatic or heterocyclic systems would create a new analogue series with potentially different biological targets or binding affinities.

C-5 Position: The methylene (B1212753) group at the C-5 position is nucleophilic and represents a highly reactive site for modification. psu.edunih.gov A common strategy involves the Knoevenagel condensation of a 4-thiazolidinone (B1220212) with an aldehyde, resulting in a C-5-ylidene substituent. nih.gov The nature of the group attached at C-5 significantly impacts biological activity. Structure-activity relationship (SAR) studies on related thiazolidinediones have shown that the stereochemistry at the C-5 chiral center (in saturated rings) and the geometry of the C-5-ylidene double bond (in unsaturated rings) are crucial for potency. acs.org For example, in certain antidiabetic TZD analogues, the Z-isomer is preferred over the E-isomer for better activity. researchgate.net

The following table summarizes the general influence of substitutions on the thiazolidine ring based on studies of related analogue classes.

| Position | Type of Substitution | General Impact on Biological Activity |

| N-3 | Alkyl, Aryl, or other functional groups | Modulates steric bulk and hydrogen bonding, influencing target binding and pharmacokinetic properties. semanticscholar.org |

| C-2 | Aromatic/Heterocyclic groups | Defines the primary interaction with hydrophobic pockets of the target protein. researchgate.net |

| C-5 | Methylene (-CH2-) modifications (e.g., ylidene formation) | Significantly alters the molecule's geometry and interaction profile; critical for potency and selectivity. researchgate.netnih.gov |

Role of the Naphthyl Moiety in Molecular Recognition and Binding Affinity

The naphthyl group of this compound serves as a large, hydrophobic anchor that plays a critical role in molecular recognition and binding. This planar aromatic system is crucial for establishing favorable interactions within the binding sites of target proteins, which are often characterized by hydrophobic pockets.

Molecular modeling studies on related thiazolidine-based inhibitors targeting enzymes like aldose reductase (AR) have identified specific binding sites that accommodate such aromatic moieties. psu.edu These sites, often composed of hydrophobic amino acid residues like Tryptophan (Trp) and Leucine (Leu), interact with the naphthyl group through van der Waals forces and π-stacking interactions. psu.eduacs.org This hydrophobic interaction is often a primary driver of the compound's binding affinity.

The importance of the naphthyl moiety is underscored by SAR studies. In one study on naphthyl-based TZD analogues, replacing the naphthalene (B1677914) group with a thiophene (B33073) moiety resulted in a complete loss of biological activity, highlighting the specific structural and electronic requirements of the target's binding pocket that are fulfilled by the naphthyl group. researchgate.net This demonstrates that not just any hydrophobic group is sufficient; the size, shape, and electronic nature of the naphthyl ring are specifically required for effective binding to certain biological targets.

Molecular Target Identification and Validation Approaches

Identifying the specific molecular target of a bioactive compound like this compound is a cornerstone of drug discovery and development. This process, known as target identification and validation, confirms that a biomolecule (e.g., an enzyme or receptor) is directly involved in the disease process and is therapeutically modulated by the compound . wjbphs.com A variety of computational, genetic, and biophysical methods are employed for this purpose.

Computational Approaches:

In Silico Screening and Molecular Docking: Computational methods are often the first step. Web servers and software can predict potential drug targets based on the ligand's structure (a process known as pharmacophore mapping or reverse docking). openrepository.com Once a potential target is identified, molecular docking simulates the interaction between the compound and the protein's binding site, predicting the binding mode and affinity. acs.orgresearchgate.net This approach helps prioritize targets for experimental validation.

Genetic and Functional Genomic Approaches:

Gene Manipulation: Genetic methods provide strong evidence for target validation. wjbphs.com Techniques like CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knock out or knock down the expression of a suspected target gene in cells. If the cellular effect of the compound is lost or diminished in these modified cells, it provides strong evidence that the protein is the correct target. wjbphs.com

Biochemical and Biophysical Approaches:

Enzyme Inhibition and Kinetic Studies: If the suspected target is an enzyme, its activity can be measured in the presence and absence of the inhibitor. Determining the half-maximal inhibitory concentration (IC50) quantifies the compound's potency. nih.gov Further kinetic studies can reveal the mechanism of inhibition (e.g., competitive, noncompetitive), offering deeper insight into the binding interaction. nih.govnih.gov

Binding Assays: Direct binding between the compound and the target protein can be confirmed using biophysical techniques. Methods like circular dichroism spectroscopy can detect conformational changes in the protein upon ligand binding. nih.gov

Mutational Analysis: Systematically mutating amino acids in the predicted binding site of the target protein and then measuring the compound's binding or inhibitory activity can validate key interactions. A significant loss of activity upon mutation of a specific residue confirms its importance in the binding process. nih.gov

The table below outlines common approaches used for molecular target identification and validation.

| Approach Category | Method | Purpose |

| Computational | Molecular Docking / Reverse Docking | Predicts potential protein targets and binding interactions based on ligand structure. openrepository.comresearchgate.net |

| Genetic | CRISPR/Cas9, RNAi (Knockout/Knockdown) | Validates a target's role by observing if its removal from a cell negates the compound's effect. wjbphs.com |

| Biochemical | Enzyme Activity Assays | Quantifies the inhibitory potency (IC50) of a compound against a specific enzyme. nih.gov |

| Biochemical | Enzyme Kinetic Analysis | Determines the mechanism of inhibition (e.g., competitive, noncompetitive). nih.gov |

| Biophysical | Circular Dichroism (CD) Spectroscopy | Detects changes in protein structure upon compound binding. nih.gov |

| Biochemical | Site-Directed Mutagenesis | Identifies key amino acid residues in the binding site responsible for the interaction. nih.gov |

Applications of 2 1 Naphthyl 1,3 Thiazolidine in Advanced Organic Synthesis and Catalysis

Role as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of a specific stereoisomer. While the direct use of 2-(1-Naphthyl)-1,3-thiazolidine as a chiral auxiliary is not extensively documented in the provided search results, the broader class of thiazolidine (B150603) derivatives is well-established in this role. researchgate.net For instance, N-acyl-1,3-thiazolidine-2-thiones are recognized as effective chiral auxiliaries in various asymmetric reactions, including aldol (B89426) additions. ub.edunih.gov These auxiliaries influence the stereoselectivity of bond formation at the α-carbon, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. The bulky nature of the 1-naphthyl group in this compound suggests its potential to exert significant steric influence, a key characteristic for an effective chiral auxiliary.

Development of this compound-based Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. sigmaaldrich.com Thiazolidine derivatives have been successfully employed in the design of novel organocatalysts.

Catalyst Design Principles and Functionalization

The design of organocatalysts often involves the incorporation of specific functional groups onto a robust scaffold. The thiazolidine ring system provides a versatile platform for such modifications. For instance, the nitrogen and sulfur atoms within the thiazolidine ring can act as Lewis basic sites, while the carbon backbone can be functionalized with acidic or hydrogen-bonding moieties to create bifunctional catalysts. The 1-naphthyl group in this compound can play a crucial role in catalyst design by providing steric bulk, which can influence the stereochemical environment of the catalytic pocket and thereby enhance enantioselectivity. researchgate.net Functionalization of the thiazolidine ring, for example at the nitrogen atom or the C4-carboxylic acid position, allows for the fine-tuning of the catalyst's electronic and steric properties to optimize its activity and selectivity for a specific reaction.

Utilization in Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with desired properties, such as high-affinity ligands for biological targets. wiley-vch.de This approach relies on the use of reversible reactions to generate a library of interconverting compounds in thermodynamic equilibrium.

Precursor for Complex Molecular Architectures

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex molecules. The thiazolidine ring can be opened or modified through various chemical transformations, and the naphthyl group provides a handle for further functionalization. For instance, thiazolidine derivatives can be used in cascade reactions to construct polycyclic systems. The reactivity of the thiazolidine ring, coupled with the steric and electronic properties of the naphthyl substituent, makes this compound a valuable building block for the synthesis of diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science. acs.orgnih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically active molecules. chemistryjournals.net Future efforts in the synthesis of 2-(1-Naphthyl)-1,3-thiazolidine and its derivatives will likely focus on developing more sustainable and environmentally friendly methods. This includes the use of greener solvents like water, ionic liquids, and supercritical fluids, as well as the implementation of energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis. chemistryjournals.netnih.gov

A notable trend is the move towards cascade reactions and one-pot multicomponent reactions (MCRs), which offer higher atom economy and reduce waste by minimizing intermediate purification steps. nih.govcsic.es For instance, a sustainable cascade synthesis of 1,3-thiazolidine derivatives has been developed using green solvents at room temperature, resulting in high yields and purity. csic.es The exploration of biocatalysis, employing enzymes to catalyze reactions under mild conditions, also presents a promising avenue for greener synthesis. chemistryjournals.net These approaches not only reduce the environmental impact but can also lead to cost-effective and efficient production of these valuable compounds. chemistryjournals.net

Advanced Computational Approaches for Structure-Function Prediction

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of new compounds. nih.gov For this compound derivatives, advanced computational approaches will play a crucial role in elucidating structure-activity relationships (SAR) and structure-property relationships (SPR).

Molecular docking studies, for example, can predict the binding modes of these compounds with various biological targets, helping to identify key interactions that contribute to their activity. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models will continue to be refined to more accurately predict the biological activity of novel analogues based on their structural features. psu.edu These computational tools, including comparative modeling and the use of sophisticated algorithms, will accelerate the identification of promising lead compounds and reduce the reliance on extensive and costly experimental screening. nih.gov

Exploration of New Biological Targets and Mechanisms

While thiazolidine (B150603) derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full spectrum of their potential targets and mechanisms of action remains to be explored. nih.govmdpi.come3s-conferences.org Future research will likely focus on identifying and validating novel biological targets for this compound analogues.

This exploration could uncover new therapeutic applications for this class of compounds. For instance, studies have investigated the potential of thiazolidinedione derivatives as inhibitors of enzymes like aldose reductase and histone deacetylases (HDACs), which are implicated in various diseases. nih.govbohrium.comnih.gov The identification of new targets will be facilitated by a deeper understanding of the molecular pathways involved in their observed biological effects.

Design of Next-Generation Analogues with Tuned Properties

The design of next-generation analogues of this compound with fine-tuned properties is a key area for future research. This involves the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. accscience.com

Structure-activity relationship (SAR) studies provide valuable insights for designing novel analogues with increased potency. researchgate.net For example, the introduction of different substituents on the thiazolidine ring can significantly influence the biological activity. mdpi.com Hybrid pharmacophore design, which combines the structural features of different active molecules, is another promising strategy to develop new candidates with improved therapeutic potential. nih.gov The goal is to create a library of analogues with a diverse range of properties, allowing for the selection of the most suitable candidate for a specific therapeutic application.

Integration with Chemoinformatics and Artificial Intelligence in Chemical Research

The integration of chemoinformatics and artificial intelligence (AI) is set to revolutionize chemical research and drug discovery. nih.govmdpi.com These technologies can handle and analyze vast amounts of chemical and biological data, accelerating various stages of the drug development pipeline. accscience.commdpi.comrjpbcs.com

For research on this compound, AI and machine learning algorithms can be employed for:

Virtual screening of large compound libraries to identify potential hits. mdpi.com

Predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogues, helping to de-risk compounds early in the discovery process.

Generative AI models can design novel molecular structures with desired properties from scratch. accscience.com

Analyzing complex biological data to identify new drug targets and understand mechanisms of action.

The synergy between experimental research and these powerful computational tools will undoubtedly accelerate the discovery and development of the next generation of this compound-based therapeutics. andreasbender.de

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Naphthyl)-1,3-thiazolidine, and how are intermediates characterized?

- The compound is typically synthesized via cyclocondensation reactions. For example, substituted benzylidene derivatives can be formed by reacting 1-naphthaldehyde with thiourea or thiosemicarbazide derivatives in the presence of acidic catalysts like acetic acid or Amberlyst A-15 . Key intermediates (e.g., Schiff bases) are characterized using IR (e.g., NH stretches at 3200–3380 cm⁻¹, carbonyl bands at 1644–1716 cm⁻¹) and NMR (singlets for NH protons at δ = 8.02–11.04 ppm and CH₂ groups at δ = 4.30 ppm) . Elemental analysis and mass spectrometry further confirm purity and molecular weight .

Q. How is the biological activity of this compound derivatives evaluated in preliminary studies?

- Derivatives are screened for antimicrobial, antitubercular, or antifungal activity using standardized assays. For instance, broth microdilution methods (MIC determination) against Staphylococcus aureus or Mycobacterium tuberculosis are common . Structural modifications (e.g., introducing electron-withdrawing groups like nitro or halogen substituents) are correlated with activity trends to guide optimization .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

- X-ray crystallography resolves crystal structures (e.g., monoclinic systems with Z = 16 for dispiro derivatives) . IR and NMR confirm functional groups and cyclization, while MS and elemental analysis validate molecular formulas . For stereochemical analysis, circular dichroism (CD) or NOESY experiments may distinguish enantiomers .

Advanced Research Questions

Q. How do stereochemical and conformational factors influence the stability and bioactivity of this compound derivatives?

- The equatorial vs. axial positioning of substituents on the thiazolidine ring impacts stability. For example, 1,3-thiazolidine derivatives adopting a 2E(eq) conformation show reduced steric strain, enhancing thermal stability . Stereoselective synthesis (e.g., using chiral auxiliaries like L-cysteine) can yield enantiopure derivatives with improved target binding, as seen in antiviral or anticancer studies .

Q. What computational methods are used to predict the reactivity and binding modes of this compound derivatives?

- Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) models interactions with targets like fungal CYP51 or bacterial topoisomerases, guiding SAR for antifungal/antibacterial derivatives . MD simulations assess conformational dynamics in solution .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound derivatives?

- ZnO-nanorod catalysts enable aqueous multicomponent reactions (e.g., isothiocyanates, aldehydes, and amines) under microwave irradiation, reducing solvent waste and reaction time (from hours to minutes) . Solvent-free mechanochemical grinding is another eco-friendly alternative for cyclocondensation .

Q. What strategies address contradictions in biological activity data across structurally similar derivatives?

- Meta-analyses of bioactivity datasets (e.g., MIC values against Gram-positive vs. Gram-negative bacteria) identify outliers. Confounding factors like lipophilicity (logP) or membrane permeability are quantified via HPLC or PAMPA assays . Redundant synthesis and testing under standardized protocols (e.g., CLSI guidelines) resolve reproducibility issues .

Methodological Notes

- Data Contradiction Analysis : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, inoculum size). Cross-validate results using multiple strains and independent labs .

- Experimental Design : For SAR studies, use a modular approach—systematically vary substituents (e.g., naphthyl vs. phenyl, electron-donating vs. withdrawing groups) while keeping the thiazolidine core constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.